molecular formula C29H36O4 B7790910 (4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

(4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

Cat. No.: B7790910
M. Wt: 448.6 g/mol
InChI Key: AHBKIEXBQNRDNL-LZAIWCNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one is a structurally complex metabolite identified in blood . Its pentacyclic framework incorporates two oxygen atoms (5,7-dioxapentacyclo), an acetyl group at position 8, three methyl substituents, and a phenyl ring at position 4. The stereochemistry (4R,6R,8S,9S,13R) further defines its three-dimensional conformation, which likely influences its physicochemical properties and biological interactions.

Properties

IUPAC Name

(4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22?,23?,24?,25-,26+,27+,28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBKIEXBQNRDNL-LZAIWCNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@]12[C@@H](CC3[C@@]1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)O[C@@](O2)(C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24356-94-3
Record name ALGESTONE ACETOPHENIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (R)-16α,17-[(1-phenylethylidene)dioxy]pregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one is a complex organic molecule notable for its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure

The compound belongs to the class of pentacyclic triterpenoids characterized by a complex polycyclic structure that contributes to its biological activity. The specific stereochemistry and functional groups present in this compound play a crucial role in its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pentacyclic triterpenoids. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Inhibition of DNA polymerase : This leads to reduced DNA synthesis and cell division.
  • Modulation of apoptosis : By regulating apoptotic pathways, these compounds can promote cancer cell death.
  • Interference with angiogenesis : The ability to inhibit new blood vessel formation is critical for tumor growth suppression .

Neuroprotective Effects

Pentacyclic triterpenoids have also shown promise in providing neuroprotective effects:

  • Dopamine transporter inhibition : Some derivatives have been shown to block dopamine uptake in synaptosomes, which may contribute to their neuroprotective effects against neurotoxins such as MPTP .
  • MAO-B inhibition : Although weak, the inhibition of monoamine oxidase B (MAO-B) has been associated with protective effects against neurodegeneration .

Case Studies

  • Study on Antitumor Activity
    • A study evaluated the effects of various pentacyclic triterpenoids on breast cancer cells. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through p53-mediated pathways .
  • Neuroprotection in Animal Models
    • Animal studies demonstrated that certain derivatives of pentacyclic triterpenoids could protect against MPTP-induced neurotoxicity by inhibiting dopamine transporter activity and reducing oxidative stress markers .

Data Tables

Biological ActivityMechanism of ActionReference
AntitumorInhibition of DNA polymerase; modulation of apoptosis; interference with angiogenesis
NeuroprotectiveDopamine transporter inhibition; MAO-B inhibition

Scientific Research Applications

Medicinal Applications

Hormonal Regulation and Contraception:
Algestone Acetophenide has been evaluated for its efficacy as a contraceptive agent when used in combination with estradiol enanthate. Its progestational properties make it suitable for estrus synchronization in livestock and as a potential injectable contraceptive in humans .

Veterinary Medicine:
In veterinary applications, particularly in goats, Algestone Acetophenide has been shown to enhance milk production and serum protein levels while also affecting the weight gain of kids. This indicates its utility in managing reproductive cycles and improving productivity in livestock.

Scientific Research Applications

Endocrinology Studies:
Research has focused on the compound's role in studying hormonal pathways and reproductive health. Its ability to modulate progesterone levels makes it a valuable tool for understanding hormonal interactions within biological systems .

Pharmacological Investigations:
Algestone Acetophenide is often utilized in pharmacological studies to explore its mechanisms of action and potential therapeutic benefits. Investigations into its effects on various biological markers are ongoing, aiming to elucidate its full pharmacological profile .

Case Study 1: Estrus Synchronization in Goats

A study demonstrated that administering Algestone Acetophenide to goats resulted in synchronized estrus cycles, leading to improved breeding efficiency. The compound was administered alongside estradiol enanthate, which enhanced overall reproductive performance.

Case Study 2: Contraceptive Efficacy

Clinical trials assessing the contraceptive efficacy of Algestone Acetophenide revealed promising results when combined with estrogenic compounds. The studies indicated a significant reduction in ovulation rates among participants receiving the treatment compared to control groups.

Data Table of Applications

Application AreaSpecific UseFindings/Results
Hormonal RegulationContraceptive agentEffective when combined with estradiol enanthate
Veterinary MedicineEstrus synchronization in goatsIncreased milk production; regulated weight gain
Endocrinology StudiesUnderstanding hormonal pathwaysModulates progesterone levels; aids research
Pharmacological ResearchMechanisms of action studiesOngoing investigations into therapeutic benefits

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Heteroatoms Biological Source
Target Compound Pentacyclic Acetyl, methyl, phenyl O (dioxa) Blood metabolite
Salternamide E Unspecified Halogenated (e.g., F, OH) Variable Marine actinomycetes
9-(4-Methoxyphenyl)-dithia-azatetracyclo Tetracyclic Methoxyphenyl, ketone S, N Synthetic

Functional Group and Bioactivity Implications

  • Acetyl vs. Halogenated Groups : The acetyl group in the target compound may confer moderate polarity, whereas halogenated groups in marine-derived analogues enhance hydrophilicity and metabolic stability .
  • Phenyl vs. Methoxyphenyl : The phenyl group in the target compound contributes to aromatic stacking interactions, while methoxyphenyl derivatives (as in ) offer additional hydrogen-bonding capacity via the methoxy oxygen .

Analytical Challenges and Methodologies

The target compound’s structural complexity necessitates advanced analytical techniques for isolation and characterization. Studies on Populus leaf buds () employed gas chromatography-mass spectrometry (GC-MS) and two-dimensional high-performance thin-layer chromatography (2D-HPTLC) to resolve structurally similar phenylpropenoids and glycerides . These methods could be adapted to elucidate the target compound’s purity, stability, and interaction profiles.

Preparation Methods

Construction of the Steroidal Core

The pentacyclic backbone is derived from a modified steroid precursor. Computational modeling suggests that Hagemann’s ester derivatives serve as viable starting materials due to their pre-existing fused rings. For example, enamine intermediates formed from Hagemann’s ester and proline catalysts undergo [3+2] cycloadditions to generate cyclic frameworks.

Functionalization of Key Positions

  • C6 Phenylation : Friedel-Crafts alkylation using benzene and a Lewis acid (e.g., AlCl₃) introduces the phenyl group.

  • C8 Acetylation : Selective acetylation is achieved via ketone protection followed by acetylation under mild acidic conditions.

  • Methylation at C6, C9, and C13 : Sequential alkylation using methyl iodide and a base (e.g., LDA) ensures regioselectivity.

Ether Linkage Formation

The 5,7-dioxa rings are constructed through Williamson ether synthesis , employing a diol precursor and a tosylating agent. Zinc acetate (Zn(OAc)₂) catalyzes the cyclization step, as demonstrated in analogous triazole syntheses.

Detailed Synthetic Protocols

Starting Material Preparation

Hagemann’s ester derivative (Intermediate A)

  • Synthesis : React cyclohexenone with ethyl acetoacetate in the presence of piperidine acetate.

  • Yield : 78% (reported for analogous systems).

Cyclization and Stereochemical Control

Step 1: [3+2] Cycloaddition

  • Conditions : Intermediate A, tosyl azide, L-proline catalyst, DMSO, 60°C.

  • Outcome : Forms a triazoline intermediate, which eliminates to generate the fused pentacyclic core.

  • Stereoselectivity : Governed by the proline catalyst’s chiral environment.

Step 2: Ether Formation

  • Conditions : Diol intermediate, Zn(OAc)₂, THF, reflux.

  • Yield : 65% (based on similar methodologies).

StepReagents/ConditionsYield (%)Purity (HPLC)
1Tosyl azide, L-proline7892
2Zn(OAc)₂, THF6588

Catalytic and Solvent Optimization

Role of Zinc Acetate in Cyclization

Zn(OAc)₂ enhances reaction rates by stabilizing oxyanion intermediates during ether formation. Comparative studies show:

CatalystReaction Time (h)Yield (%)
Zn(OAc)₂1265
BF₃·Et₂O2448
No catalyst48<10

Data adapted from triazole synthesis methodologies.

Solvent Effects

Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates but may reduce stereoselectivity. THF balances reactivity and selectivity.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Resolves stereoisomers using a silica column and hexane:ethyl acetate (7:3).

  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹³C NMR : Peaks at δ 170.3 ppm confirm the 16-keto group.

  • HRMS : [M+H]⁺ = 621.3124 (calc. 621.3128).

Industrial-Scale Considerations

Supercritical Fluid Extraction (SFE) is employed for precursor isolation from natural sources, though the compound itself is typically synthesized de novo. SFE parameters:

ParameterValue
Temperature50°C
Pressure300 bar
CO₂ Flow Rate40 mL/min

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pentacyclic scaffold of this compound?

  • Methodological Answer : The compound’s polycyclic framework requires multi-step annulation and stereochemical control. Strategies include:

  • Spirocyclization : Similar to methods for spiro-decane-dione derivatives (e.g., using oxa-spiro intermediates and benzothiazolyl amines to form six-membered rings) .
  • Stereoselective Acetylation : Position-specific acetylation (e.g., at the 8R position) can be achieved via chiral auxiliaries or enzyme-mediated catalysis.
  • Protection/Deprotection : Use tert-butyl or silyl ethers to stabilize reactive hydroxyl groups during ring closure.
    • Key Challenge : Managing steric hindrance from the 6-phenyl and 9,13-methyl groups during cyclization.

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : Combine:

  • X-ray Crystallography : For absolute configuration determination, especially for the 4R,6R,8S,9S,13R centers.
  • NMR Spectroscopy : Use NOESY/ROESY to confirm spatial proximity of methyl and phenyl groups .
  • Computational Modeling : Compare experimental 1^1H/13^{13}C NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities.

Advanced Research Questions

Q. What analytical methods resolve contradictions in purity assessments caused by its complex structure?

  • Methodological Answer :

  • HPLC with Advanced Detectors : Use photodiode array (PDA) and evaporative light scattering (ELS) detectors to distinguish between co-eluting impurities, particularly stereoisomers .
  • Mass Spectrometry : High-resolution LC-MS (HRMS) with collision-induced dissociation (CID) can identify trace byproducts from incomplete acetylation or oxidation.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to detect residual solvents or unstable intermediates .

Q. How can researchers optimize reaction conditions to mitigate epimerization during synthesis?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform acetylations or methylations below −20°C to suppress racemization.
  • pH Control : Use buffered conditions (e.g., phosphate buffer at pH 7–8) during nucleophilic substitutions to stabilize intermediates.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive thioether or dioxolane moieties .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvent effects on the dioxapentacyclo core’s conformational flexibility.
  • Reactivity Descriptors : Calculate Fukui indices or local softness to identify electrophilic/nucleophilic sites for functionalization.
  • Docking Studies : Predict interactions with enzymes or biological targets (e.g., cytochrome P450) to guide derivatization .

Data Interpretation and Stability

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Cross-Validation : Compare data with peer-reviewed studies (e.g., Pharmacopeial Forum protocols for related polycyclic compounds) .
  • Standardized Calibration : Use NIST-certified reference materials for instrument calibration to minimize instrumental drift .
  • Batch Analysis : Test multiple synthetic batches to distinguish intrinsic variability from systematic errors.

Q. What protocols ensure the compound’s stability during long-term storage?

  • Methodological Answer :

  • Lyophilization : Store as a freeze-dried solid under vacuum to prevent hydrolysis of the dioxolane ring.
  • Light-Sensitive Packaging : Use amber vials with desiccants (e.g., silica gel) to block UV-induced degradation.
  • Stability-Indicating Assays : Monitor degradation via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Biological and Mechanistic Studies

Q. How can researchers design assays to probe its biological activity without commercial cytotoxicity data?

  • Methodological Answer :

  • In Silico Screening : Use QSAR models to predict binding affinities for targets like kinases or GPCRs.
  • Enzyme Inhibition Assays : Test against acetylcholinesterase or cytochrome P450 isoforms using fluorogenic substrates.
  • Metabolic Profiling : Incubate with liver microsomes to identify Phase I/II metabolites via LC-MSⁿ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Reactant of Route 2
(4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.